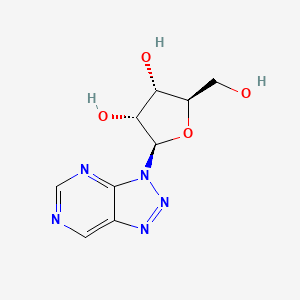

8-Azanebularine

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Propiedades

Fórmula molecular |

C9H11N5O4 |

|---|---|

Peso molecular |

253.22 g/mol |

Nombre IUPAC |

(2R,3S,4R,5R)-2-(hydroxymethyl)-5-(triazolo[4,5-d]pyrimidin-3-yl)oxolane-3,4-diol |

InChI |

InChI=1S/C9H11N5O4/c15-2-5-6(16)7(17)9(18-5)14-8-4(12-13-14)1-10-3-11-8/h1,3,5-7,9,15-17H,2H2/t5-,6-,7-,9-/m1/s1 |

Clave InChI |

XOUCEKYAMMLQRC-JXOAFFINSA-N |

SMILES isomérico |

C1=C2C(=NC=N1)N(N=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O |

SMILES canónico |

C1=C2C(=NC=N1)N(N=N2)C3C(C(C(O3)CO)O)O |

Origen del producto |

United States |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Discovery and Synthesis of 8-Azanebularine

This technical guide provides a comprehensive overview of this compound, a pivotal molecule in the study of adenosine deaminases, particularly the ADAR (adenosine deaminases that act on RNA) family of enzymes. This document details its discovery as an enzyme inhibitor, its synthesis, mechanism of action, and its application in elucidating the function of ADARs.

Discovery and Core Concepts

This compound is a purine nucleoside analogue that has been identified as an inhibitor of adenosine deaminases.[1][2] Its primary significance in current research lies in its role as a potent and selective inhibitor of ADAR enzymes when incorporated into an RNA duplex.[3][4] ADARs are crucial enzymes that catalyze the hydrolytic deamination of adenosine (A) to inosine (I) in double-stranded RNA (dsRNA), a critical process in RNA editing that can alter codon sequences and regulate gene expression.[3][4][5]

The inhibitory activity of this compound stems from its function as a transition state analogue mimic.[6][7] Within the active site of an ADAR enzyme, the this compound nucleobase is hydrated, forming a stable tetrahedral intermediate that closely resembles the transition state of the natural adenosine deamination reaction.[8][9] This stable mimic effectively traps the enzyme, preventing catalytic turnover.[8]

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the inhibitory and binding properties of this compound and its RNA-incorporated forms.

| Compound/Molecule | Target Enzyme | Parameter | Value | Reference |

| This compound (free nucleoside) | ADAR2 | IC50 | 15 mM | [6][10] |

| This compound (free nucleoside) | Adenosine Deaminase (ADA) | IC50 | 1.5 µM | [8][9] |

| This compound-modified RNA duplex | ADAR2 | KD | 2.0 ± 1.6 nM | [6] |

| This compound-modified RNA duplex (H16 8-azaN) | hADAR1d E1008Q | KD | 21 ± 11 nM | [8][9] |

| Unmodified RNA duplex (H16 A) | hADAR1d E1008Q | KD | > 300 nM | [8][9] |

| H16 8-AN duplex | ADAR1 p110 (on NEIL1 pre-mRNA) | IC50 | 8.9 ± 0.8 nM | [11] |

Experimental Protocols

Synthesis of this compound Ribonucleoside

A common synthetic route to this compound ribonucleoside starts from the readily available 2′,3′,5′-tri-O-acetyl-8-azaadenosine.[6] The synthesis involves a three-step process as outlined below.

Scheme 1: Synthesis of this compound Nucleoside [11]

Caption: Synthetic pathway for this compound.

-

Diazotization and Bromo-dediazoniation: 2′,3′,5′-tri-O-acetyl-8-azaadenosine undergoes diazotization followed by bromo-dediazoniation to yield the 6-bromo derivative.[6]

-

Reductive Dehalogenation: The resulting 6-bromonucleoside is then subjected to reductive dehalogenation using hydrogen gas and a palladium on carbon catalyst to produce acetyl-protected this compound.[6]

-

Deprotection: The final step involves the removal of the acetyl protecting groups using ammonia in methanol to afford this compound ribonucleoside.[6]

Synthesis of this compound-Containing RNA Oligonucleotides

The incorporation of this compound into RNA oligonucleotides is achieved via standard solid-phase synthesis using the corresponding phosphoramidite derivative.

-

Phosphoramidite Synthesis: The this compound ribonucleoside is converted to its 5'-dimethoxytrityl (DMT) protected, 2'-TBDMS protected, 3'-phosphoramidite derivative. This phosphoramidite can be purchased from commercial suppliers or synthesized in-house.[5]

-

Solid-Phase RNA Synthesis: The this compound phosphoramidite is used in an automated RNA synthesizer following standard protocols for β-cyanoethyl phosphoramidite chemistry.[5][6]

-

Deprotection and Purification: After synthesis, the oligonucleotide is cleaved from the solid support and deprotected. A common deprotection procedure involves treatment with a saturated solution of ammonia in methanol, followed by removal of the 2'-silyl protecting groups using triethylamine trihydrofluoride (Et₃N·3HF).[6] The crude oligonucleotide is then purified, typically by denaturing polyacrylamide gel electrophoresis (PAGE).[5]

In Vitro Deamination Assay

This assay is used to measure the enzymatic activity of ADARs and the inhibitory effect of compounds like this compound.

-

RNA Substrate Preparation: A suitable dsRNA substrate for the ADAR enzyme is required. This can be a chemically synthesized duplex or an in vitro transcribed RNA that forms a duplex structure.[5]

-

Reaction Mixture: The reaction typically contains the RNA substrate, the purified ADAR enzyme (e.g., ADAR1 p110), and a reaction buffer (e.g., 10 mM Tris-HCl pH 7.5, 1 mM EDTA, 100 mM NaCl).[5] For inhibition studies, varying concentrations of the inhibitor (e.g., this compound-modified RNA duplex) are included.

-

Incubation: The reaction mixture is incubated at a specific temperature (e.g., 30°C) for a defined period (e.g., 15 minutes).[8]

-

Analysis: The extent of adenosine-to-inosine editing is determined. This can be achieved by various methods, including Sanger sequencing of the RT-PCR product of the RNA substrate or by methods that directly quantify inosine.

Gel Mobility Shift Assay

This assay is employed to determine the binding affinity (KD) of an ADAR protein to an RNA duplex.

-

RNA Radiolabeling: One strand of the RNA duplex, typically the one containing the adenosine or this compound at the editing site, is end-labeled with 32P using T4 polynucleotide kinase and [γ-32P]-ATP.[5]

-

RNA Duplex Formation: The radiolabeled RNA strand is annealed with its complementary strand to form the dsRNA substrate.[5]

-

Binding Reaction: A fixed concentration of the radiolabeled RNA duplex is incubated with varying concentrations of the purified ADAR protein in a suitable binding buffer.

-

Electrophoresis: The reaction mixtures are resolved on a native polyacrylamide gel.

-

Visualization and Quantification: The gel is dried and exposed to a phosphor screen. The fraction of bound RNA at each protein concentration is quantified, and the data are fitted to a binding isotherm to determine the dissociation constant (KD).[8]

Mechanism of Action and Experimental Workflow Visualization

The following diagrams illustrate the mechanism of ADAR inhibition by this compound and a typical experimental workflow for studying ADAR-RNA interactions.

Caption: Mechanism of ADAR inhibition by this compound.

Caption: Workflow for studying ADAR-RNA interactions.

Conclusion

This compound, particularly when incorporated into RNA duplexes, serves as an invaluable tool for the study of ADAR enzymes. Its ability to act as a transition state analogue mimic allows for the trapping of ADAR-RNA complexes, facilitating detailed biochemical and structural investigations.[8][12] The synthetic methodologies and experimental protocols described herein provide a framework for researchers to utilize this compound in their own studies to further unravel the complexities of RNA editing and to design novel therapeutic agents targeting this critical biological process. The selective inhibition of ADAR1 by this compound-modified RNA duplexes highlights its potential for developing isoform-specific inhibitors.[3][13]

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. C6-substituted analogues of this compound: probes of an RNA-editing enzyme active site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Selective Inhibition of ADAR1 Using this compound-Modified RNA Duplexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound ribo Oligo Modifications from Gene Link [genelink.com]

- 5. escholarship.org [escholarship.org]

- 6. A Transition State Analogue for an RNA-Editing Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Selective Inhibition of ADAR1 using this compound-modified RNA Duplexes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. medchemexpress.com [medchemexpress.com]

- 11. escholarship.org [escholarship.org]

- 12. Chemical Modifications in RNA: Elucidating the Chemistry of dsRNA-Specific Adenosine Deaminases (ADARs) [escholarship.org]

- 13. researchgate.net [researchgate.net]

8-Azanebularine: A Keystone for Probing A-to-I RNA Editing

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Adenosine-to-inosine (A-to-I) RNA editing, a critical post-transcriptional modification catalyzed by Adenosine Deaminases Acting on RNA (ADARs), plays a pivotal role in various biological processes and has been implicated in numerous diseases, including cancer and autoimmune disorders. The study and therapeutic targeting of ADARs have been significantly advanced by the use of the nucleoside analog, 8-azanebularine (8-azaN). This technical guide provides a comprehensive overview of this compound's mechanism of action, its applications in A-to-I RNA editing research, and detailed experimental protocols. By functioning as a transition-state analog, 8-azaN has become an indispensable tool for trapping ADAR-RNA complexes, enabling detailed structural and biochemical characterization, and facilitating the development of selective ADAR inhibitors.

Introduction to A-to-I RNA Editing and ADARs

A-to-I RNA editing is a widespread post-transcriptional modification where specific adenosine residues in double-stranded RNA (dsRNA) are deaminated to inosine.[1][2] Since inosine is interpreted as guanosine by the cellular machinery, this editing event can have profound effects, including altering codons, modifying splice sites, and influencing RNA secondary structure.[1][3] In humans, this process is primarily carried out by two catalytically active enzymes: ADAR1 and ADAR2.[1][2] Dysregulation of ADAR activity is associated with several pathologies, making these enzymes attractive therapeutic targets.[3][4] The development of tools to study and modulate ADAR activity is therefore of significant interest.

This compound: Mechanism of Action

This compound is a purine nucleoside analog that serves as a powerful tool in ADAR research due to its ability to act as a transition-state mimic of the A-to-I deamination reaction.[5][6]

The ADAR-catalyzed reaction proceeds through a tetrahedral intermediate formed by the nucleophilic attack of a water molecule on the C6 position of the adenosine base.[1][4] When this compound is incorporated into an RNA duplex at the editing site, the ADAR enzyme recognizes it as a substrate. The enzyme then hydrates the this compound nucleobase, forming a stable analog of the reaction's tetrahedral intermediate.[1][4] However, because the 8-azaN hydrate lacks a suitable leaving group, the reaction is stalled, and the catalytic turnover is prevented.[1] This "mechanistic trapping" results in a high-affinity complex between the ADAR enzyme and the 8-azaN-containing RNA duplex, which is invaluable for biochemical and structural studies.[1][6]

Figure 1: Mechanism of ADAR-catalyzed deamination and this compound-mediated trapping.

Role of this compound in ADAR Research

A Tool for Structural and Biochemical Studies

The ability of 8-azaN to form stable complexes with ADARs has been instrumental in elucidating the structural basis of RNA recognition and editing.[1][7] Crystal structures of the human ADAR2 deaminase domain bound to 8-azaN-containing RNA duplexes have revealed a "base-flipping" mechanism, where the target nucleoside is flipped out of the RNA helix and into the enzyme's active site.[4][7] These structures provide critical insights into the molecular interactions that determine editing site selectivity.[4]

Biochemically, 8-azaN-modified RNAs are used in various assays to probe enzyme-substrate interactions, such as electrophoretic mobility shift assays (EMSAs) to determine binding affinities.[1][6]

Selective Inhibition of ADAR Isoforms

While this compound as a free nucleoside is a very poor inhibitor of ADARs, its incorporation into a double-stranded RNA duplex creates a potent and selective inhibitor.[1][8] Notably, short (≤ 16 bp) RNA duplexes containing 8-azaN have been designed to selectively inhibit ADAR1 over the closely related ADAR2 enzyme.[1][9] This selectivity is crucial for dissecting the distinct biological roles of ADAR1 and ADAR2 and for developing isoform-specific therapeutics. Research has shown that the duplex structure is an absolute requirement for this inhibitory activity; neither free 8-azaN nor 8-azaN in a single-stranded RNA context exhibit significant inhibition of ADAR1.[1][2]

Quantitative Data Summary

The following tables summarize key quantitative data regarding the interaction of this compound with ADAR enzymes.

Table 1: Inhibitory Activity of this compound

| Compound | Target Enzyme | IC50 | Concentration Tested (No Inhibition) | Reference(s) |

| Free this compound | ADAR2 | 15 mM | - | [6][8] |

| Free this compound | ADAR1 | - | up to 1 mM | [1] |

| 8-azaN in ssRNA | ADAR1 | - | up to 3 µM | [1] |

| 8-azaN-modified RNA duplexes | ADAR1 | Potent Inhibition | 0 - 3 µM | [1][8] |

Table 2: Binding Affinities of this compound-Containing RNA Duplexes

| RNA Duplex | Target Enzyme | Dissociation Constant (KD) | Reference(s) |

| H16 8-azaN | hADAR1d E1008Q | 21 ± 11 nM | [1] |

| H16 A | hADAR1d E1008Q | > 300 nM | [1] |

| 8-azaN-modified duplex | hADAR2 | 2 nM | [8] |

| G-containing duplexes | hADAR2d | Weaker binding than 8-azaN duplexes | [10] |

Experimental Protocols

In Vitro Deamination Assay

This assay is used to measure the catalytic activity of ADAR enzymes and the inhibitory potential of compounds like 8-azaN-modified duplexes.

Methodology:

-

Reaction Mixture Preparation: Prepare a reaction buffer containing 15 mM Tris-HCl (pH 7.5), 3% glycerol, 60 mM KCl, 1.5 mM EDTA, 0.003% NP-40, 3 mM MgCl₂, 1.6 U/µL RNase inhibitor, and 1 µg/mL yeast tRNA.[10]

-

Substrate and Enzyme Addition: Add the RNA substrate (e.g., 5-HT2C RNA) to a final concentration of 5-10 nM and the ADAR enzyme (e.g., ADAR1 p110 or ADAR2) to a final concentration of 50-100 nM.[1][10] For inhibition assays, pre-incubate the enzyme with varying concentrations of the 8-azaN-modified RNA duplex.

-

Incubation: Incubate the reaction at 30°C for a defined period (e.g., 15-20 minutes).[1][10]

-

Quenching: Stop the reaction by adding the reaction aliquot to hot water (95°C) and heating for an additional 5 minutes.[10]

-

Analysis: The extent of editing is determined by reverse transcription of the RNA followed by Sanger sequencing or other quantitative methods to measure the A-to-I conversion.[10]

Gel Shift Assay (Electrophoretic Mobility Shift Assay - EMSA)

This assay is used to qualitatively and quantitatively assess the binding of ADAR proteins to RNA duplexes.

Methodology:

-

RNA Labeling and Duplex Formation: The RNA oligonucleotide of interest is typically 5'-end-labeled with a fluorescent dye (e.g., AF647) or a radioactive isotope.[10] The labeled strand is then annealed with its complementary strand in a 1:3 ratio in an annealing buffer (e.g., 10 mM Tris-HCl pH 7.5, 1 mM EDTA, 100 mM NaCl) by heating to 95°C for 5 minutes and then slowly cooling to room temperature.[11]

-

Binding Reaction: Incubate 5 nM of the labeled RNA duplex with varying concentrations of the ADAR protein (e.g., 0 to 300 nM) in a binding buffer (15 mM Tris-HCl pH 7.5, 26 mM KCl, 40 mM potassium glutamate, 1.5 mM EDTA, 0.003% (v/v) NP-40, 4% glycerol, 0.5 mM DTT, 1 µg/mL yeast tRNA, 0.16 U/µL RNase inhibitor, and 0.2 mg/mL BSA).[11] The incubation is typically carried out at 30°C for 30 minutes.[11]

-

Electrophoresis: The samples are resolved on a native polyacrylamide gel.

-

Visualization and Quantification: The gel is imaged, and the fraction of bound RNA (shifted band) versus free RNA (unshifted band) is quantified. The dissociation constant (KD) can then be calculated by fitting the data to a binding equation.[10]

References

- 1. Selective Inhibition of ADAR1 using this compound-modified RNA Duplexes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Selective Inhibition of ADAR1 Using this compound-Modified RNA Duplexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Structures of human ADAR2 bound to dsRNA reveal base-flipping mechanism and basis for site selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. A Transition State Analogue for an RNA-Editing Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. medchemexpress.com [medchemexpress.com]

- 9. This compound ribo Oligo Modifications from Gene Link [genelink.com]

- 10. RNA Sequences that Direct Selective ADAR Editing from a SELEX Library Bearing this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 11. escholarship.org [escholarship.org]

8-Azanebularine: A Potent Transition State Analog for Probing and Inhibiting RNA Editing

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

RNA editing by adenosine deaminases acting on RNA (ADARs) is a critical post-transcriptional modification that diversifies the proteome and regulates gene expression. Dysregulation of this process is implicated in various human diseases, making ADARs attractive therapeutic targets. 8-Azanebularine, a purine nucleoside analog, has emerged as a powerful tool for studying and modulating ADAR activity. When incorporated into a double-stranded RNA (dsRNA) substrate, this compound acts as a potent transition state analog, binding with high affinity to the ADAR active site. This technical guide provides a comprehensive overview of this compound's mechanism of action, its application in biochemical assays, and detailed protocols for its use in the laboratory.

Introduction

Adenosine-to-inosine (A-to-I) RNA editing is a fundamental biological process catalyzed by the ADAR family of enzymes. This deamination event at the C6 position of adenosine results in inosine, which is interpreted as guanosine by the translational machinery, leading to alterations in the encoded protein sequence.[1][2][3] The development of specific inhibitors and molecular probes is crucial for elucidating the complex roles of ADARs in health and disease.

This compound is a synthetic nucleoside analog that, upon enzymatic hydration within the ADAR active site, mimics the tetrahedral transition state of the natural adenosine deamination reaction.[1][2][4] This mimicry leads to a stable enzyme-inhibitor complex, effectively trapping the enzyme and preventing catalytic turnover.[4] This property makes this compound an invaluable tool for structural and mechanistic studies of ADARs, as well as a scaffold for the design of potent and selective ADAR inhibitors.[5][6]

Mechanism of Action: Mimicking the Transition State

The inhibitory activity of this compound is rooted in its ability to form a stable covalent hydrate that closely resembles the proposed transition state of the adenosine deamination reaction catalyzed by ADARs.[1][2][6]

The key steps are as follows:

-

Binding: An RNA duplex containing this compound at a target editing site binds to the ADAR enzyme.

-

Hydration: Within the enzyme's active site, a water molecule attacks the C6 position of the this compound base.[1][2] This hydration is facilitated by the enzyme.

-

Transition State Mimicry: The resulting hydrated this compound forms a tetrahedral intermediate that is a structural analog of the transition state of the natural adenosine deamination reaction.[4][6]

-

Enzyme Trapping: Because the hydrated this compound lacks a suitable leaving group, the reaction cannot proceed to completion, and the enzyme becomes tightly bound to the RNA substrate, effectively inhibited.[4]

It is important to note that free this compound nucleoside is a very weak inhibitor of ADARs.[1][4] Its high-affinity binding is only achieved when it is incorporated into a dsRNA substrate that is recognized by the enzyme.[1][4]

Quantitative Data

The following tables summarize the key quantitative data regarding the interaction of this compound with ADAR enzymes.

| Parameter | Enzyme | Condition | Value | Reference |

| IC50 | ADAR2 | Free this compound nucleoside | 15 mM | [1][7] |

| IC50 | ADAR1 | 8-azaN-modified RNA duplexes | Varies with duplex design | [4] |

| KD | ADAR2 | This compound incorporated into a recognized RNA structure | 2 nM | [7] |

| KD | ADAR1 (deaminase domain) | H16 8-azaN duplex | 21 ± 11 nM | [8] |

| KD | ADAR1 (deaminase domain) | H16 A duplex (control) | > 300 nM | [8] |

Table 1: Inhibition and Binding Affinity of this compound

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for its use.

Caption: Mechanism of ADAR inhibition by this compound.

Caption: Experimental workflow for using this compound.

Experimental Protocols

Synthesis of this compound Phosphoramidite

The synthesis of the phosphoramidite of this compound is a prerequisite for its incorporation into RNA oligonucleotides via automated solid-phase synthesis.[1][2] A detailed protocol can be found in the supplementary information of Haudenschild et al., J. Am. Chem. Soc. 2004, 126(36), 11213-11219.[1]

In Vitro Deamination Assay

This assay is used to measure the inhibitory effect of this compound-containing RNA duplexes on the catalytic activity of ADAR enzymes.[4]

Materials:

-

Purified ADAR enzyme (e.g., ADAR1 p110)

-

This compound-modified RNA duplexes (inhibitor)

-

Radiolabeled substrate RNA (e.g., 5-HT2C or NEIL1)

-

Reaction Buffer: 15 mM Tris-HCl pH 7.5, 26 mM KCl, 40 mM potassium glutamate, 1.5 mM EDTA, 0.003% (v/v) NP-40, 4% glycerol, 0.5 mM DTT, 1 µg/mL yeast tRNA, and 0.16 U/µL RNase inhibitor.[4]

-

Quenching solution: e.g., formamide loading dye.

Procedure:

-

Prepare a reaction mixture containing the ADAR enzyme and varying concentrations of the this compound-modified RNA duplex in the reaction buffer.

-

Incubate the mixture at 30 °C for 30 minutes to allow for inhibitor binding.[4]

-

Initiate the deamination reaction by adding the radiolabeled substrate RNA.[4]

-

Incubate the reaction at 30 °C for a specific time (e.g., 15-30 minutes), ensuring single-turnover conditions.[4]

-

Quench the reaction by adding the quenching solution and heating at 95 °C for 5 minutes.[4]

-

Analyze the products by denaturing polyacrylamide gel electrophoresis (PAGE) and quantify the extent of deamination using phosphorimaging.

-

Calculate the IC50 value by plotting the percentage of editing against the logarithm of the inhibitor concentration.[4]

Gel Mobility Shift Assay (EMSA)

This assay is used to determine the binding affinity (KD) of ADAR enzymes to this compound-containing RNA duplexes.[1][8]

Materials:

-

Purified ADAR enzyme (e.g., hyperactive hADAR1d E1008Q for tighter binding visualization)[8]

-

32P-end-labeled this compound-containing RNA duplex

-

Binding Buffer: Specific buffer conditions will vary depending on the enzyme and should be optimized.

-

Native polyacrylamide gel

Procedure:

-

Prepare binding reactions containing a fixed concentration of the 32P-labeled RNA duplex and increasing concentrations of the ADAR enzyme in the binding buffer.

-

Incubate the reactions at a specific temperature (e.g., room temperature or 30 °C) for a defined period to allow for binding equilibrium to be reached.

-

Load the samples onto a native polyacrylamide gel and perform electrophoresis under non-denaturing conditions to separate the bound and unbound RNA.

-

Visualize the bands by autoradiography or phosphorimaging.

-

Quantify the fraction of bound RNA at each protein concentration.

-

Determine the KD value by fitting the data to a suitable binding isotherm (e.g., the Hill equation).

Conclusion

This compound is a powerful and versatile tool for the study of ADAR-mediated RNA editing. Its ability to act as a transition state analog allows for the effective trapping of ADAR-RNA complexes, providing invaluable insights into the molecular mechanisms of substrate recognition and catalysis.[4][6] The detailed protocols and quantitative data presented in this guide are intended to facilitate the use of this compound in research and drug discovery efforts targeting the fascinating and biologically significant process of RNA editing. The selective inhibition of ADAR isoforms, such as the demonstrated selectivity of certain this compound-modified duplexes for ADAR1 over ADAR2, highlights the potential for developing tailored therapeutics.[4][9][10]

References

- 1. A Transition State Analogue for an RNA-Editing Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. A transition state analogue for an RNA-editing reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Selective Inhibition of ADAR1 using this compound-modified RNA Duplexes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ADAR Inhibitors - Future Cancer Therapeutics | UC Davis Biotechnology Program [biotech.ucdavis.edu]

- 6. researchgate.net [researchgate.net]

- 7. medchemexpress.com [medchemexpress.com]

- 8. escholarship.org [escholarship.org]

- 9. Selective Inhibition of ADAR1 Using this compound-Modified RNA Duplexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. This compound ribo Oligo Modifications from Gene Link [genelink.com]

Structural Analysis of 8-Azanebularine Binding to ADAR: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural and biochemical analysis of the interaction between 8-Azanebularine and Adenosine Deaminases that Act on RNA (ADARs). This compound, a purine nucleoside analog, serves as a powerful tool for studying ADARs by acting as a mechanism-based inhibitor that mimics the transition state of the deamination reaction. This allows for the trapping of stable ADAR-RNA complexes, facilitating detailed structural and functional investigations crucial for the rational design of ADAR-targeted therapeutics.

Quantitative Binding and Inhibition Data

The binding affinity of this compound-containing RNA duplexes to ADAR proteins and the inhibitory concentration of the free nucleoside have been characterized using various biochemical assays. The following tables summarize the key quantitative data from published studies.

| Ligand | ADAR Isoform | KD (nM) | Method | Reference |

| This compound-modified RNA duplex (H16 8-azaN) | Human ADAR1d (E1008Q) | 21 ± 11 | Gel Mobility Shift Assay | [1] |

| Adenosine-containing RNA duplex (H16 A) | Human ADAR1d (E1008Q) | > 300 | Gel Mobility Shift Assay | [1] |

| This compound-modified RNA duplex | Human ADAR2 | 2 | Not Specified | [2] |

| Compound | ADAR Isoform | IC50 (mM) | Method | Reference |

| This compound (free nucleoside) | Human ADAR2 | 15 | In vitro deamination assay | [2] |

| This compound (free nucleoside) | Human ADAR1 p110 | > 1 | In vitro deamination assay | [1] |

| This compound-modified ssRNA | Human ADAR1 p110 | > 0.003 | In vitro deamination assay | [1] |

Mechanism of Action of this compound

This compound functions by mimicking the tetrahedral intermediate formed during the hydrolytic deamination of adenosine to inosine by ADAR.[3][4] The enzyme catalyzes the addition of a water molecule to the C6 position of the purine ring. In this compound, the C8 carbon is replaced by a nitrogen, which facilitates the hydration step but prevents the subsequent elimination of ammonia, thus trapping the enzyme in a stable complex with its RNA substrate.[3][4]

Experimental Protocols

This section provides detailed methodologies for key experiments involved in the structural and biochemical analysis of this compound binding to ADAR.

Expression and Purification of Human ADAR1d (E1008Q)

This protocol is adapted from Mendoza et al., 2023.

-

Expression:

-

The deaminase domain of human ADAR1 (residues 915-1225) with a hyperactive E1008Q mutation and an N-terminal His6-SUMO tag is overexpressed in E. coli BL21(DE3) cells.

-

Grow cells in LB medium supplemented with 50 µg/mL kanamycin at 37°C to an OD600 of 0.6-0.8.

-

Induce protein expression with 0.5 mM IPTG and grow for an additional 16-18 hours at 18°C.

-

Harvest cells by centrifugation and store the pellet at -80°C.

-

-

Purification:

-

Resuspend the cell pellet in lysis buffer (50 mM Tris-HCl pH 7.5, 500 mM NaCl, 10 mM imidazole, 1 mM TCEP, 10% glycerol) supplemented with protease inhibitors.

-

Lyse cells by sonication and clarify the lysate by centrifugation.

-

Apply the supernatant to a Ni-NTA affinity column (GE Healthcare).

-

Wash the column with lysis buffer and elute the protein with a linear gradient of imidazole (10-500 mM).

-

Pool the fractions containing the protein and cleave the His6-SUMO tag overnight at 4°C using SUMO protease.

-

Further purify the protein by cation exchange chromatography (HiTrap SP HP, GE Healthcare) followed by size-exclusion chromatography (Superdex 75, GE Healthcare) in a final buffer of 20 mM Tris-HCl pH 7.5, 200 mM NaCl, 1 mM TCEP, and 5% glycerol.

-

Concentrate the protein, flash-freeze in liquid nitrogen, and store at -80°C.

-

Synthesis and Purification of this compound-Modified RNA

This protocol is a general procedure based on descriptions in several publications.[5][6]

-

Solid-Phase Synthesis:

-

Synthesize RNA oligonucleotides on an automated DNA/RNA synthesizer using standard phosphoramidite chemistry.

-

The this compound phosphoramidite is synthesized as previously described and incorporated at the desired position.[6]

-

-

Deprotection and Purification:

-

Cleave the synthesized RNA from the solid support and deprotect using a solution of NH4OH/ethanol (3:1) at 55°C for 12-16 hours.

-

Remove the 2'-O-silyl protecting groups using triethylamine trihydrofluoride (TEA·3HF) in DMSO.

-

Purify the full-length oligonucleotides by denaturing polyacrylamide gel electrophoresis (PAGE).

-

Visualize the RNA bands by UV shadowing, excise the corresponding gel slice, and elute the RNA overnight in a buffer containing 0.5 M ammonium acetate and 0.1 mM EDTA.

-

Desalt the purified RNA using a Sephadex G-25 column and lyophilize.

-

Electrophoretic Mobility Shift Assay (EMSA)

This protocol is adapted from Mendoza et al., 2023.[1]

-

RNA Labeling and Duplex Formation:

-

End-label the this compound-containing RNA strand with [γ-32P]ATP using T4 polynucleotide kinase.

-

Remove excess unincorporated ATP using a Sephadex G-25 column.

-

Purify the labeled oligonucleotide by denaturing PAGE.

-

Anneal the labeled strand with a 3-fold excess of the complementary strand in 10 mM Tris-HCl pH 7.5, 1 mM EDTA, and 100 mM NaCl by heating to 95°C for 5 minutes and slowly cooling to room temperature.

-

-

Binding Reaction and Electrophoresis:

-

Incubate varying concentrations of purified ADAR protein with a fixed concentration of the radiolabeled RNA duplex (e.g., <1 nM) in a binding buffer (e.g., 20 mM Tris-HCl pH 7.5, 100 mM KCl, 1 mM DTT, 10% glycerol, and 0.1 mg/mL BSA).

-

Allow the binding reactions to equilibrate at room temperature for 30 minutes.

-

Resolve the protein-RNA complexes on a native polyacrylamide gel (e.g., 8-12%) in a cold room (4°C).

-

Dry the gel and visualize the bands by autoradiography.

-

Quantify the fraction of bound RNA at each protein concentration and fit the data to a binding isotherm to determine the dissociation constant (KD).

-

X-ray Crystallography of ADAR2-RNA Complex

The following is a summary of the crystallization approach used by Matthews et al., 2016 for the human ADAR2 deaminase domain in complex with an this compound-containing RNA duplex.

-

Protein and RNA Preparation:

-

The human ADAR2 deaminase domain (residues 299-701, with an E488Q mutation) is expressed and purified.

-

The this compound-containing RNA duplex is synthesized and purified as described above.

-

-

Complex Formation:

-

The purified ADAR2d and RNA duplex are mixed in a 1:1.2 molar ratio and concentrated to approximately 10 mg/mL.

-

-

Crystallization:

-

Crystals are grown using the hanging drop vapor diffusion method at 20°C.

-

The reservoir solution typically contains 0.1 M sodium acetate pH 4.5, 0.2 M ammonium sulfate, and 25-30% w/v PEG 4000.

-

The drop consists of equal volumes of the protein-RNA complex and the reservoir solution.

-

-

Data Collection and Structure Determination:

-

Crystals are cryoprotected using the reservoir solution supplemented with 20% glycerol before being flash-cooled in liquid nitrogen.

-

X-ray diffraction data are collected at a synchrotron source.

-

The structure is solved by molecular replacement using a previously determined structure of the ADAR2 deaminase domain as a search model.

-

Conclusion

The use of this compound has been instrumental in advancing our understanding of ADAR-RNA recognition and the mechanism of A-to-I editing. The high-affinity complexes formed with this analog have enabled the determination of high-resolution crystal structures, providing unprecedented insights into the active site architecture and the base-flipping mechanism employed by these enzymes.[7] The detailed protocols and quantitative data presented in this guide serve as a valuable resource for researchers in academia and industry who are focused on the structural biology of ADARs and the development of novel RNA-targeting therapeutics. The continued application of these and other biophysical techniques will undoubtedly lead to a deeper understanding of ADAR biology and its role in human health and disease.

References

- 1. escholarship.org [escholarship.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Structural perspectives on adenosine to inosine RNA editing by ADARs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A Transition State Analogue for an RNA-Editing Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structural Analysis of Human ADAR2-RNA Complexes by X-ray Crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. Structures of human ADAR2 bound to dsRNA reveal base-flipping mechanism and basis for site selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Characterization of 8-Azanebularine Activity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Azanebularine is a purine nucleoside analog that has garnered significant interest in the field of RNA editing due to its potent and selective inhibitory effects on Adenosine Deaminases Acting on RNA (ADARs). This technical guide provides an in-depth overview of the in vitro characterization of this compound's activity, summarizing key quantitative data, detailing experimental methodologies, and visualizing its mechanism of action.

Core Mechanism of Action

This compound functions as a transition-state analog inhibitor of ADAR enzymes.[1] When positioned at a reactive site within a double-stranded RNA (dsRNA) substrate, the this compound nucleoside is hydrated by the ADAR enzyme.[1][2] This hydration event forms a stable mimic of the tetrahedral intermediate of the adenosine deamination reaction.[1][2] Because this hydrated product lacks a suitable leaving group, the catalytic cycle is stalled, effectively trapping the enzyme on the RNA substrate.[2] This mechanism leads to high-affinity binding and potent inhibition of ADAR activity.[1]

Quantitative Analysis of this compound Activity

The inhibitory and binding properties of this compound have been quantified through various in vitro assays. The following tables summarize the key data for its activity against ADAR enzymes.

| Compound Form | Target Enzyme | IC50 Value | Reference(s) |

| Free this compound | ADAR2 | 15 mM | [1][2][3] |

| Free this compound | ADAR1 | > 1 mM | [2] |

| H16 8-azaN RNA Duplex | ADAR1 p110 | 13 ± 2 nM | [2] |

| H16 8-azaN RNA Duplex | ADAR1 p110 | 8.9 ± 0.8 nM (NEIL1 substrate) | [2] |

| H16 8-azaN RNA Duplex | ADAR1 p150 | 28 nM | [2] |

Table 1: Inhibitory Concentration (IC50) of this compound against ADAR Enzymes.

| RNA Duplex containing this compound | Target Protein | Dissociation Constant (Kd) | Reference(s) |

| R/G site duplex | ADAR2 (full length) | 3.2 ± 1.6 nM | [1] |

| A24 site duplex | ADAR2 (full length) | 30 ± 6.7 nM | [1] |

| H16 8-azaN duplex | hADAR1d E1008Q | 21 ± 11 nM | [2] |

Table 2: Binding Affinity (Kd) of this compound-containing RNA Duplexes to ADAR Proteins.

Experimental Protocols

Detailed methodologies are crucial for the accurate in vitro characterization of this compound. The following are protocols for key experiments cited in the literature.

In Vitro Deamination Assay

This assay is used to determine the inhibitory effect of this compound on the catalytic activity of ADAR enzymes.

Materials:

-

Recombinant ADAR1 or ADAR2 enzyme

-

This compound (free nucleoside or incorporated into an RNA duplex)

-

RNA substrate (e.g., 5-HT2C or NEIL1 pre-mRNA)

-

Reaction Buffer: 15 mM Tris-HCl (pH 7.5), 26 mM KCl, 40 mM potassium glutamate, 1.5 mM EDTA, 0.003% (v/v) NP-40, 4% glycerol, 0.5 mM DTT

-

Yeast tRNA

-

RNase inhibitor

-

Nuclease-free water

Procedure:

-

Prepare a reaction mixture containing the reaction buffer, yeast tRNA, and RNase inhibitor.

-

Add the desired concentration of the this compound-containing inhibitor (or control) to the reaction mixture.

-

Add the ADAR enzyme (e.g., 100 nM final concentration) and incubate at 30°C for 30 minutes to allow for inhibitor binding.

-

Initiate the deamination reaction by adding the RNA substrate (e.g., 5 nM final concentration).

-

Incubate the reaction at 30°C for a specific time (e.g., 15-30 minutes).

-

Quench the reaction by adding hot water (95°C) and heating the mixture at 95°C for 5 minutes.

-

Analyze the extent of RNA editing using methods such as primer extension followed by denaturing polyacrylamide gel electrophoresis or next-generation sequencing.

-

Calculate the percentage of editing and determine IC50 values by plotting the percent editing against the logarithm of the inhibitor concentration.[2]

Gel Mobility Shift Assay (EMSA)

This assay is employed to quantitatively measure the binding affinity of this compound-modified RNA duplexes to ADAR proteins.

Materials:

-

Recombinant ADAR protein (e.g., hADAR2d)

-

Radiolabeled or fluorescently labeled RNA duplex containing this compound (or a control adenosine)

-

Binding Buffer: 15 mM Tris-HCl (pH 7.5), 3% glycerol, 60 mM KCl, 1.5 mM EDTA, 0.003% NP-40, 3 mM MgCl₂, 1.6 U/μL RNase inhibitor, 1 μg/mL yeast tRNA, and 0.5 mM dithiothreitol

-

Native polyacrylamide gel

-

Gel running buffer

Procedure:

-

Synthesize and purify the labeled RNA duplexes.

-

Prepare a series of reaction mixtures with a fixed concentration of the labeled RNA probe (e.g., 20 nM) and varying concentrations of the ADAR protein (e.g., 0 to 10,000 nM).

-

Incubate the binding reactions at 30°C for 30 minutes to allow for the formation of protein-RNA complexes.

-

Add a loading dye to each reaction.

-

Load the samples onto a native polyacrylamide gel.

-

Perform electrophoresis to separate the bound and unbound RNA.

-

Visualize the RNA bands using autoradiography or fluorescence imaging.

-

Quantify the fraction of bound RNA at each protein concentration.

-

Determine the dissociation constant (Kd) by fitting the data to a binding equation (e.g., y = A * x / (x + Kd)).[4]

Visualizations

Signaling Pathway and Mechanism of Action

The following diagrams illustrate the mechanism of ADAR inhibition by this compound and the experimental workflow for its characterization.

Caption: Mechanism of ADAR inhibition by this compound.

References

- 1. A Transition State Analogue for an RNA-Editing Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Selective Inhibition of ADAR1 using this compound-modified RNA Duplexes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. RNA Sequences that Direct Selective ADAR Editing from a SELEX Library Bearing this compound - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary Studies of 8-Azanebularine in Cancer Cell Lines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preliminary studies involving 8-Azanebularine, a nucleoside analog, and its potential as an anti-cancer agent through the targeted inhibition of Adenosine Deaminase Acting on RNA 1 (ADAR1). This document outlines the core mechanism of action, summarizes key quantitative findings, provides detailed experimental protocols, and visualizes the associated signaling pathways.

Introduction: The Rationale for Targeting ADAR1 in Cancer with this compound

Adenosine Deaminase Acting on RNA 1 (ADAR1) is an enzyme responsible for the conversion of adenosine (A) to inosine (I) in double-stranded RNA (dsRNA), a process known as A-to-I editing. In many cancers, ADAR1 is overexpressed and contributes to tumor progression and resistance to therapy.[1][2] ADAR1's primary role in this context is to edit endogenous dsRNA, preventing its recognition by the innate immune system's dsRNA sensors, such as Protein Kinase R (PKR).[1] By doing so, it dampens the anti-tumoral interferon (IFN) response.[3][4]

This compound is a nucleoside analog that, when incorporated into a short RNA duplex, acts as a potent and selective inhibitor of ADAR1.[5][6] This selective inhibition offers a promising therapeutic strategy to reactivate the innate immune response within the tumor microenvironment, leading to cancer cell death.[5] Unlike the free nucleoside, which is a poor inhibitor, this compound-modified RNA duplexes bind tightly to the ADAR1 catalytic domain, effectively blocking its editing function.[5]

Mechanism of Action of this compound

This compound exerts its inhibitory effect on ADAR1 through a mechanism known as transition state mimicry. When incorporated into an RNA duplex at the target adenosine site, the 8-aza modification facilitates the formation of a hydrated intermediate that mimics the transition state of the deamination reaction.[5] However, this intermediate is stable and cannot be resolved, effectively trapping the ADAR1 enzyme and preventing catalytic turnover.[5] Studies have demonstrated that short RNA duplexes containing this compound selectively inhibit ADAR1 and not the closely related ADAR2 enzyme.[5]

Quantitative Data Summary

Currently, there is a notable lack of publicly available quantitative data, such as IC50 values, from studies testing the direct effect of this compound-modified RNA duplexes on the viability of various cancer cell lines. The primary focus of existing research has been on the biochemical characterization of this compound as an ADAR1 inhibitor in in vitro systems.

The following table summarizes the available inhibitory concentration data for this compound, highlighting the significant difference in potency between the free nucleoside and when it is incorporated into an RNA duplex.

| Compound Formulation | Target | Reported IC50 | Reference |

| This compound (free ribonucleoside) | ADAR2 | 15 mM | [1][5] |

| This compound-modified RNA duplex | ADAR1 | Not Reported | [5] |

Note: While a specific IC50 value for the this compound-modified RNA duplex on ADAR1 in a cell-based assay is not provided in the reviewed literature, in vitro deamination assays show significant inhibition at low micromolar concentrations (0-3 µM).[5] Further studies are required to establish dose-response curves and IC50 values across a panel of cancer cell lines.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the preliminary investigation of this compound in cancer cell lines.

Synthesis and Preparation of this compound-Modified RNA Duplexes

Objective: To synthesize and prepare this compound-modified RNA duplexes for subsequent experiments.

Materials:

-

This compound ribonucleoside phosphoramidite

-

Standard RNA phosphoramidites

-

Solid support for oligonucleotide synthesis

-

Ethanol/30% NH4OH solution

-

Anhydrous DMSO

-

Et3N-3HF

-

Annealing buffer (10 mM Tris-HCl pH 7.5, 1 mM EDTA, 100 mM NaCl)

Protocol:

-

Synthesize the this compound-containing RNA oligonucleotide and its complementary strand using a standard automated solid-phase RNA synthesizer.[5]

-

Cleave the oligonucleotides from the solid support by treating with a 1:3 mixture of ethanol/30% NH4OH at 55°C for 12 hours.[5]

-

Evaporate the supernatant to dryness and resuspend the pellet in anhydrous DMSO.[5]

-

Deprotect the RNA by treating with 55% (v/v) Et3N-3HF at room temperature overnight.[5]

-

Purify the RNA oligonucleotides using standard methods such as HPLC.

-

To form the duplex, mix the this compound-containing strand and its complement strand in annealing buffer.[5]

-

Heat the mixture to 95°C for 5 minutes and then allow it to cool slowly to room temperature (≤ 30°C) to facilitate proper annealing.[5]

-

Verify the formation of the duplex using non-denaturing polyacrylamide gel electrophoresis (PAGE).

In Vitro ADAR1 Deamination Assay

Objective: To assess the inhibitory activity of this compound-modified RNA duplexes on ADAR1 enzymatic activity.

Materials:

-

Recombinant human ADAR1 protein (p110 or p150 isoform)

-

This compound-modified RNA duplex (inhibitor)

-

A known ADAR1 RNA substrate (e.g., derived from the 5-HT2C receptor or NEIL1 transcript)

-

Reaction buffer (15 mM Tris-HCl pH 7.5, 26 mM KCl, 40 mM potassium glutamate, 1.5 mM EDTA, 0.003% (v/v) NP-40, 4% glycerol, 0.5 mM DTT)

-

Yeast tRNA

-

RNase inhibitor

Protocol:

-

Prepare a reaction mixture containing 100 nM ADAR1 protein and varying concentrations of the this compound-modified RNA duplex (e.g., 0-3 µM) in the reaction buffer.[5]

-

Incubate the mixture at 30°C for 30 minutes to allow for inhibitor binding.[5]

-

Initiate the deamination reaction by adding 5 nM of the ADAR1 RNA substrate.[5]

-

Incubate the reaction at 30°C for a defined period (e.g., 15-30 minutes).[5]

-

Quench the reaction by adding hot water (95°C), vortexing, and heating at 95°C for 5 minutes.[5]

-

Analyze the extent of A-to-I editing using methods such as primer extension followed by sequencing or HPLC analysis of digested RNA.

Cancer Cell Line Treatment and Viability Assay

Objective: To determine the effect of this compound-modified RNA duplexes on the viability of cancer cell lines.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

This compound-modified RNA duplexes

-

Transfection reagent suitable for RNA (e.g., Lipofectamine RNAiMAX)

-

96-well cell culture plates

-

MTT or CCK-8 cell viability assay kit

-

Microplate reader

Protocol:

-

Cell Seeding: Seed cancer cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.

-

Transfection: a. Prepare the transfection complexes by mixing the this compound-modified RNA duplexes with the transfection reagent in serum-free medium, according to the manufacturer's instructions.[7] b. Add the transfection complexes to the cells in complete medium. c. Include appropriate controls: mock transfection (transfection reagent only), and a non-targeting control RNA duplex.

-

Incubation: Incubate the cells for a specified period (e.g., 48-72 hours) to allow for the uptake of the RNA duplexes and subsequent cellular effects.

-

Cell Viability Assay (MTT Example): a. Add MTT reagent to each well and incubate for 2-4 hours at 37°C to allow for the formation of formazan crystals. b. Add solubilization solution to dissolve the formazan crystals. c. Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the mock-transfected control and plot dose-response curves to determine IC50 values.

Western Blot Analysis of ADAR1 and p-PKR

Objective: To assess the levels of ADAR1 protein and the activation of the PKR pathway in cancer cells treated with this compound-modified RNA duplexes.

Materials:

-

Treated cancer cell lysates

-

Protein lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membranes

-

Primary antibodies: anti-ADAR1, anti-phospho-PKR (Thr446), anti-total PKR, anti-GAPDH (or other loading control)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Protocol:

-

Protein Extraction: Lyse the treated cells with protein lysis buffer and determine the protein concentration using a BCA assay.[8]

-

SDS-PAGE and Transfer: a. Separate equal amounts of protein from each sample on an SDS-PAGE gel.[9] b. Transfer the separated proteins to a PVDF membrane.[9]

-

Immunoblotting: a. Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST). b. Incubate the membrane with the primary antibodies overnight at 4°C. c. Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody. d. Wash the membrane again and apply the chemiluminescent substrate.

-

Detection: Visualize the protein bands using a chemiluminescence imaging system.

-

Analysis: Quantify the band intensities and normalize to the loading control to determine the relative protein expression levels.

Signaling Pathways and Visualizations

Inhibition of ADAR1 by this compound-modified RNA duplexes is hypothesized to reactivate innate immune signaling pathways that are often suppressed in cancer. The following diagrams, generated using the DOT language for Graphviz, illustrate the key pathways involved.

Experimental Workflow for Evaluating this compound Efficacy

Caption: Workflow for assessing this compound's anti-cancer effects.

ADAR1 Inhibition and Activation of the PKR Pathway

Caption: this compound-mediated ADAR1 inhibition activates the PKR pathway.

ADAR1 Inhibition and the Interferon Response

Caption: ADAR1 inhibition by this compound triggers an anti-tumor interferon response.

Conclusion and Future Directions

The preliminary studies on this compound, particularly when formulated as a modified RNA duplex, highlight its potential as a selective and potent inhibitor of ADAR1. The mechanism of action, involving the reactivation of innate immune pathways within cancer cells, presents a compelling rationale for its further development as an anti-cancer therapeutic.

However, a significant gap in the current body of research is the lack of comprehensive studies in cancer cell lines. Future investigations should prioritize:

-

Quantitative Efficacy Studies: Determining the IC50 values of this compound-modified RNA duplexes across a broad panel of cancer cell lines to identify sensitive and resistant populations.

-

In-depth Mechanistic Studies: Confirming the downstream activation of the PKR and interferon pathways in cancer cells upon treatment with this compound-modified RNA duplexes.

-

Delivery Optimization: Developing efficient and safe methods for the in vivo delivery of this compound-modified RNA duplexes to tumor tissues.

-

Combination Therapies: Exploring the synergistic potential of this compound with existing immunotherapies, such as immune checkpoint inhibitors.

Addressing these key areas will be crucial in translating the promising preclinical findings of this compound into a viable therapeutic strategy for cancer treatment.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Adenosine-to-inosine RNA editing in cancer: molecular mechanisms and downstream targets - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Selective Inhibition of ADAR1 Using this compound-Modified RNA Duplexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. biolchem.huji.ac.il [biolchem.huji.ac.il]

- 5. Selective Inhibition of ADAR1 using this compound-modified RNA Duplexes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound ribo Oligo Modifications from Gene Link [genelink.com]

- 7. origene.com [origene.com]

- 8. ADAR1 Prevents R-loop Accumulation-Driven ATR Pathway Activation in Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

8-Azanebularine: A Technical Guide to its Application as a Probe for RNA-Editing Enzymes

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of 8-Azanebularine (8-azaN), a powerful nucleoside analog used to investigate the function and structure of adenosine deaminases acting on RNA (ADARs). As a transition state analog, this compound has become an invaluable tool for studying the mechanism of A-to-I RNA editing and for the development of specific ADAR inhibitors.

Introduction to A-to-I RNA Editing and ADARs

Adenosine-to-inosine (A-to-I) RNA editing is a crucial post-transcriptional modification in metazoans, catalyzed by the ADAR family of enzymes.[1][2] This process converts adenosine residues to inosine within double-stranded RNA (dsRNA) structures.[3][4] Since the cellular machinery interprets inosine as guanosine, A-to-I editing can lead to codon changes in messenger RNAs (mRNAs), altering protein function, or modifying the structure and function of non-coding RNAs.[1][3] Dysregulation of ADAR activity has been implicated in various human diseases, including neurological disorders and cancer, making these enzymes attractive therapeutic targets.[3][5][6]

The ADAR family in humans consists of two catalytically active enzymes, ADAR1 and ADAR2, and a third, ADAR3, which is thought to be inactive.[2][6] These enzymes contain double-stranded RNA-binding domains (dsRBDs) that recognize and bind to their dsRNA substrates, and a catalytic deaminase domain that carries out the deamination reaction.[3][4]

This compound: A Transition State Analog Probe

This compound is a purine nucleoside analog that serves as a potent probe for ADAR enzymes.[7][8] Its utility stems from its ability to mimic the transition state of the hydrolytic deamination reaction catalyzed by ADARs.[7][9][10]

The proposed mechanism for ADAR-catalyzed deamination involves the nucleophilic attack of a water molecule at the C6 position of adenosine, forming a tetrahedral intermediate.[11] In the active site of an ADAR enzyme, the this compound molecule is hydrated across its C6-N1 double bond.[7][10][12] This hydrated form of this compound is an excellent mimic of the reaction's high-energy intermediate.[11][12] However, because it lacks the C6 amino group that would typically be eliminated, the reaction cannot proceed to completion, effectively trapping the enzyme-RNA complex.[11][12] This stable complex allows for detailed biochemical and structural studies of ADAR-RNA interactions.[7][12][13]

Mechanism of Action Visualization

Caption: Mechanism of ADAR catalysis and this compound trapping.

Quantitative Data: Binding Affinities and Inhibition

The incorporation of this compound into an RNA duplex dramatically increases its binding affinity for ADAR enzymes compared to the free nucleoside or an unmodified RNA duplex. This high-affinity binding is a key feature that makes it a powerful research tool.

| Compound/Complex | Target | Parameter | Value | Reference(s) |

| This compound (free nucleoside) | ADAR2 | IC₅₀ | 15 mM | [12][14] |

| This compound-containing RNA duplex | ADAR2 | K₋ | 2 nM | [14][15] |

| This compound-containing RNA duplex (H₁₆ 8-azaN) | ADAR1d | K₋ | 21 ± 11 nM | [12] |

| Adenosine-containing RNA duplex (H₁₆ A) | ADAR1d | K₋ | > 300 nM | [12] |

| 6-Methyl-8-azanebularine-containing RNA duplex | ADAR2 | K₋ | 149 nM | [15] |

Experimental Protocols

Detailed methodologies are crucial for the successful application of this compound as a probe. Below are protocols for key experiments cited in the literature.

Synthesis of this compound-Containing RNA

The synthesis of RNA oligonucleotides containing this compound is typically achieved using standard automated solid-phase phosphoramidite chemistry.

Materials:

-

This compound phosphoramidite (commercially available or synthesized in-house)[16]

-

Standard RNA phosphoramidites and synthesis reagents

-

Automated DNA/RNA synthesizer

-

Ammonia/methylamine for deprotection

-

Triethylamine trihydrofluoride (TEA·3HF) for 2'-O-silyl group removal

Protocol:

-

The this compound phosphoramidite is incorporated at the desired position during automated RNA synthesis.[7][16]

-

Following synthesis, the oligonucleotide is cleaved from the solid support and deprotected using a solution of ammonia and methylamine.

-

The 2'-O-silyl protecting groups are removed by treatment with TEA·3HF.[7]

-

The resulting this compound-containing RNA oligonucleotide is purified, typically by denaturing polyacrylamide gel electrophoresis (PAGE).[16]

Gel Mobility Shift Assay (EMSA) for Binding Analysis

This assay is used to determine the binding affinity (K₋) of an ADAR enzyme for an this compound-containing RNA duplex.

Materials:

-

Purified ADAR enzyme (e.g., ADAR1 or ADAR2 catalytic domain)

-

³²P-labeled this compound-containing RNA duplex

-

Binding buffer (e.g., 15 mM Tris-HCl pH 7.5, 26 mM KCl, 40 mM potassium glutamate, 1.5 mM EDTA, 0.003% (v/v) NP-40, 4% glycerol, 0.5 mM DTT)[12]

-

Yeast tRNA and Bovine Serum Albumin (BSA) as blocking agents

-

RNase inhibitor

-

Native polyacrylamide gel (e.g., 6%)

-

TBE buffer

Protocol:

-

Prepare a series of dilutions of the purified ADAR enzyme.

-

Incubate a constant, low concentration (e.g., 5 nM) of the ³²P-labeled RNA duplex with the varying concentrations of the ADAR enzyme in binding buffer.[12]

-

Allow the binding reaction to equilibrate at a specified temperature (e.g., 30 °C) for a set time (e.g., 30 minutes).[12]

-

Load the samples onto a pre-run native polyacrylamide gel.

-

Perform electrophoresis at a low temperature (e.g., 4 °C) to prevent dissociation of the protein-RNA complexes.[12]

-

Dry the gel and expose it to a phosphor screen.

-

Quantify the fraction of bound and free RNA at each protein concentration to determine the dissociation constant (K₋).

In Vitro Deamination/Inhibition Assay

This assay measures the ability of this compound-modified RNA duplexes to inhibit the catalytic activity of ADAR enzymes on a known substrate.

Materials:

-

Purified ADAR enzyme

-

A known radiolabeled RNA substrate for the ADAR enzyme (e.g., 5-HT₂cR or NEIL1 RNA)[12]

-

Unlabeled this compound-containing RNA duplex as the inhibitor

-

Reaction buffer (similar to the gel shift binding buffer)

-

Quenching solution (e.g., hot water)

Protocol:

-

Pre-incubate a constant concentration of the ADAR enzyme (e.g., 100 nM) with varying concentrations of the this compound-containing RNA duplex inhibitor at a specified temperature (e.g., 30 °C) for a set time (e.g., 30 minutes).[12]

-

Initiate the deamination reaction by adding the radiolabeled RNA substrate (e.g., 5 nM).[12]

-

Allow the reaction to proceed for a defined time, ensuring single-turnover conditions.

-

Quench the reaction by adding hot water and heating to 95 °C.[12]

-

Analyze the extent of A-to-I conversion, for example, by primer extension analysis or enzymatic digestion followed by chromatography.

-

Determine the concentration of the inhibitor required to reduce the enzyme activity by 50% (IC₅₀).

Experimental Workflow Visualization

Caption: Workflow for using this compound as a probe.

Logical Relationships and Applications

The unique properties of this compound make it a versatile tool for various applications in the study of RNA editing.

-

Structural Biology: The ability of this compound to form stable, high-affinity complexes with ADARs has been instrumental in obtaining crystal structures of ADAR-RNA complexes.[13] These structures provide invaluable insights into the molecular basis of substrate recognition and catalysis.

-

Mechanistic Studies: By trapping the enzyme in a state mimicking the reaction intermediate, this compound allows for detailed mechanistic investigations of the deamination process.[11][12]

-

Inhibitor Development: this compound-containing oligonucleotides can act as selective inhibitors of ADARs.[7][12] This provides a foundation for the rational design of more potent and specific ADAR inhibitors for therapeutic applications. Recent studies have shown that short 8-azaN-modified RNA duplexes can selectively inhibit ADAR1 over the closely related ADAR2.[12][17]

-

Probing Substrate Specificity: By incorporating this compound into various RNA sequences and structures, researchers can probe the determinants of ADAR substrate specificity.[18]

Logical Relationship Visualization

Caption: Applications stemming from this compound's properties.

Conclusion

This compound is a cornerstone tool for researchers in the field of RNA editing. Its ability to act as a transition state analog allows for the trapping and detailed study of ADAR-RNA complexes. The quantitative data on its binding affinities and the established experimental protocols provide a solid foundation for its use in elucidating the mechanisms of ADAR function, probing substrate specificity, and developing novel therapeutic inhibitors. This guide serves as a comprehensive resource for scientists and drug development professionals seeking to leverage the power of this compound in their research endeavors.

References

- 1. RNA Editing by Adenosine Deaminases That Act on RNA - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. Functions and Regulation of RNA Editing by ADAR Deaminases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ADAR - Wikipedia [en.wikipedia.org]

- 5. The RNA editing enzymes ADARs: mechanism of action and human disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ADAR | Rupa Health [rupahealth.com]

- 7. A Transition State Analogue for an RNA-Editing Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. A transition state analogue for an RNA-editing reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. Selective Inhibition of ADAR1 using this compound-modified RNA Duplexes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. How do ADARs bind RNA? New protein-RNA structures illuminate substrate recognition by the RNA editing ADARs - PMC [pmc.ncbi.nlm.nih.gov]

- 14. medchemexpress.com [medchemexpress.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. escholarship.org [escholarship.org]

- 17. This compound ribo Oligo Modifications from Gene Link [genelink.com]

- 18. Recognition of duplex RNA by the deaminase domain of the RNA editing enzyme ADAR2 - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for 8-Azanebularine in In Vitro Deamination Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Azanebularine is a purine nucleoside analog that acts as a potent inhibitor of adenosine deaminases, particularly the ADAR (Adenosine Deaminase Acting on RNA) family of enzymes. Its mechanism of action involves mimicking the transition state of the hydrolytic deamination of adenosine, thereby effectively inhibiting the enzyme.[1][2] This property makes this compound a valuable tool for studying the function and therapeutic potential of adenosine deaminases in various biological processes, including RNA editing and purine metabolism. These application notes provide a comprehensive protocol for utilizing this compound in in vitro deamination assays.

Data Presentation

The inhibitory activity of this compound against adenosine deaminases, particularly ADAR enzymes, has been quantified in several studies. The following table summarizes key quantitative data for easy comparison.

| Enzyme | Inhibitor | Parameter | Value | Notes |

| ADAR2 | This compound (free nucleoside) | IC50 | 15 mM | Inhibition observed at high concentrations.[1][3] |

| ADAR2 | This compound (in RNA duplex) | Kd | 2 nM | High-affinity binding when incorporated into an RNA structure recognized by human ADAR2.[3] |

| ADAR1 | This compound (in H16 RNA duplex) | Kd | 21 ± 11 nM | Demonstrates high-affinity binding to the ADAR1 deaminase domain.[1] |

| Adenosine Deaminase (ADA) | This compound | IC50 | 1.5 µM | A known inhibitor of the nucleoside-modifying enzyme.[1] |

Experimental Protocols

This section details the methodology for a typical in vitro deamination assay to assess the inhibitory potential of this compound against an adenosine deaminase, such as a member of the ADAR family.

Materials and Reagents

-

Enzyme: Purified adenosine deaminase (e.g., recombinant human ADAR1 or ADAR2).

-

Substrate: A specific RNA duplex known to be a substrate for the target deaminase.

-

Inhibitor: this compound.

-

Assay Buffer: 15 mM Tris-HCl (pH 7.5), 26 mM KCl, 40 mM potassium glutamate, 1.5 mM EDTA, 0.003% (v/v) NP-40, 4% glycerol, 0.5 mM DTT.[1]

-

Yeast tRNA: To minimize non-specific binding.

-

RNase Inhibitor: To prevent RNA degradation.

-

Quenching Solution: Nuclease-free water.

-

Detection System: Method to quantify the deamination product (e.g., primer extension analysis, Sanger sequencing, or a coupled enzymatic assay).

Preparation of Solutions

-

Enzyme Stock Solution: Prepare a stock solution of the purified adenosine deaminase in an appropriate storage buffer. The final concentration in the assay will typically be in the nanomolar range (e.g., 100 nM for ADAR1).[1]

-

Substrate RNA Duplex: Anneal the complementary RNA strands to form the duplex substrate by heating at 95°C for 5 minutes, followed by slow cooling to room temperature in an annealing buffer (e.g., 10 mM Tris-HCl pH 7.5, 1 mM EDTA, and 100 mM NaCl).[1][4]

-

This compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or water). Further dilutions should be made in the assay buffer to achieve the desired final concentrations for the inhibition curve.

Assay Procedure

The following protocol is adapted from an in vitro ADAR1 deamination assay and can be modified for other deaminases.[1]

-

Pre-incubation of Enzyme and Inhibitor:

-

In a microcentrifuge tube, prepare a reaction mixture containing the assay buffer, yeast tRNA (1 µg/mL), and RNase inhibitor (0.16 U/µL).[1]

-

Add the desired concentration of this compound to the reaction mixture. For an IC50 determination, a range of inhibitor concentrations should be tested.

-

Add the adenosine deaminase enzyme (e.g., 100 nM ADAR1) to the mixture.[1]

-

Incubate the enzyme-inhibitor mixture at 30°C for 30 minutes to allow for binding.[1]

-

-

Initiation of Deamination Reaction:

-

Quenching the Reaction:

-

Stop the reaction by adding nuclease-free water and heating the mixture at 95°C for 5 minutes.[1]

-

-

Analysis of Deamination:

-

Analyze the extent of adenosine-to-inosine conversion using a suitable method. This could involve:

-

Primer extension analysis: To detect the presence of inosine.

-

Sanger sequencing: To directly sequence the RNA product.

-

Coupled enzymatic assays: Where the product of the deamination reaction is converted into a detectable signal (e.g., colorimetric or fluorescent).

-

-

-

Data Analysis:

-

Quantify the amount of product formed at each inhibitor concentration.

-

Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a suitable dose-response curve.

-

Mandatory Visualizations

Experimental Workflow

References

Application Notes and Protocols for Designing 8-Azanebularine-Modified RNA Duplexes for ADAR1 Inhibition

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adenosine deaminases acting on RNA (ADARs) are enzymes that catalyze the conversion of adenosine (A) to inosine (I) in double-stranded RNA (dsRNA), a critical post-transcriptional modification. The ADAR1 isoform is particularly significant due to its roles in immune regulation and its implications in various diseases, including cancer and autoimmune disorders. Consequently, the development of potent and selective ADAR1 inhibitors is a promising therapeutic strategy.

This document provides detailed application notes and protocols for the design and application of 8-Azanebularine (8-azaN)-modified RNA duplexes as selective inhibitors of human ADAR1. The nucleoside analog 8-azaN, when incorporated into an RNA duplex, acts as a potent inhibitor by mimicking the transition state of the deamination reaction.[1] Critically, the inhibitory activity of 8-azaN is dependent on its presence within a double-stranded RNA context; neither the free nucleoside nor single-stranded 8-azaN-containing RNA effectively inhibits ADAR1.[2][3] These modified RNA duplexes have demonstrated high affinity and selectivity for ADAR1 over the closely related ADAR2 enzyme.[2][3]

Mechanism of ADAR1 Inhibition

The following diagram illustrates the catalytic mechanism of ADAR1 and its inhibition by an this compound-modified RNA duplex.

Quantitative Data Summary

The following tables summarize the binding affinities and inhibitory concentrations of various this compound-modified RNA duplexes for the human ADAR1 catalytic domain (hADAR1d).

Table 1: Binding Affinity of RNA Duplexes to hADAR1d (E1008Q)

| Duplex ID | Sequence (5' to 3') of 8-azaN Strand | Modification | KD (nM) | Reference |

| H16 8-azaN | GCG GUG GCA GUG GCG | This compound at G | 21 ± 11 | [2] |

| H16 A | GCG GUG GCA GUG GCG | Adenosine at G* position | > 300 | [2] |

Note: The E1008Q is a hyperactive mutant of the ADAR1 deaminase domain used for binding assays.

Table 2: In Vitro Inhibition of hADAR1 p110 and p150

| Inhibitor Duplex | Target Substrate | ADAR1 Isoform | IC50 (nM) | Reference |

| H16 8-azaN | 5-HT2C | p110 | 13 ± 2 | |

| H16 8-azaN | NEIL1 | p110 | 20 ± 5 | |

| H16 8-azaN | 5-HT2C | p150 | 15 ± 3 |

Table 3: Effect of Duplex Length on ADAR1 Binding and Inhibition

| Duplex Length (bp) | 5' Flanking Region (bp) | 3' Flanking Region (bp) | Relative Binding/Inhibition | Reference |

| 16 | 5 | 10 | +++ | [2] |

| 14 | 5 | 8 | +++ | [2] |

| 12 | 5 | 6 | ++ | [2] |

| 10 | 5 | 4 | + | [2] |

| 8 | 5 | 2 | - | [2] |

Note: A minimum duplex length of 14 bp with 5 bp upstream and 8 bp downstream of the editing site is required for efficient ADAR1 recognition.[2][3]

Experimental Workflow

The diagram below outlines the general workflow for the design, synthesis, and evaluation of this compound-modified RNA duplexes as ADAR1 inhibitors.

Protocols

Protocol 1: Synthesis of this compound-Modified RNA Oligonucleotides

This protocol is based on standard phosphoramidite chemistry. The this compound phosphoramidite can be synthesized as described by Haudenschild et al., 2004 or purchased from commercial suppliers.

Materials:

-

This compound phosphoramidite

-

Standard RNA phosphoramidites (A, C, G, U)

-

Controlled pore glass (CPG) solid support

-

DNA/RNA synthesizer

-

Reagents for oligonucleotide synthesis (activator, oxidizing agent, capping reagents, deblocking agent)

-

Ammonia/methylamine (AMA) solution or other deprotection reagents

-

Triethylamine trihydrofluoride (TEA·3HF) for 2'-O-silyl ether deprotection

Procedure:

-

Automated Solid-Phase Synthesis:

-

Synthesize the RNA oligonucleotides on a DNA/RNA synthesizer using standard phosphoramidite chemistry cycles.

-

For the incorporation of this compound, use the corresponding phosphoramidite in the desired position in the sequence.

-

-

Cleavage and Deprotection:

-

After synthesis, treat the CPG support with AMA solution at 65°C for 10 minutes to cleave the oligonucleotide and remove the base and phosphate protecting groups.

-

Evaporate the AMA solution to dryness.

-

-

2'-O-Protecting Group Removal:

-

Resuspend the dried oligonucleotide in a solution of TEA·3HF to remove the 2'-O-tert-butyldimethylsilyl (TBDMS) protecting groups.

-

Incubate at 65°C for 2.5 hours.

-

Quench the reaction with an appropriate buffer (e.g., quenching buffer from the synthesis reagents supplier).

-

-

Purification:

-

Purify the deprotected this compound-modified RNA oligonucleotide by denaturing polyacrylamide gel electrophoresis (PAGE), followed by elution from the gel and desalting.

-

Alternatively, HPLC purification can be used.

-

-

Quantification:

-

Determine the concentration of the purified oligonucleotide by measuring its absorbance at 260 nm.

-

Protocol 2: Preparation of this compound-Modified RNA Duplexes

Materials:

-

Purified this compound-modified RNA oligonucleotide

-

Purified complementary RNA oligonucleotide

-

Annealing buffer (e.g., 10 mM Tris-HCl, pH 7.5, 100 mM NaCl, 1 mM EDTA)

Procedure:

-

Mix the this compound-modified RNA strand and its complementary strand in a 1:1.2 molar ratio in the annealing buffer.

-

Heat the mixture to 95°C for 3 minutes.

-

Allow the mixture to cool slowly to room temperature over at least 1 hour.

-

Store the annealed duplex at -20°C.

Protocol 3: In Vitro ADAR1 Inhibition Assay

This assay measures the ability of the this compound-modified RNA duplex to inhibit the deamination of a known ADAR1 substrate.

Materials:

-

Recombinant human ADAR1 (p110 or p150 isoform)

-

Radiolabeled dsRNA substrate for ADAR1 (e.g., 32P-labeled 5-HT2C or NEIL1 RNA)

-

This compound-modified RNA duplex inhibitor

-

ADAR reaction buffer (e.g., 20 mM Tris-HCl pH 7.4, 60 mM KCl, 10 mM MgCl2, 1 mM DTT)

-

Nuclease P1

-

Thin-layer chromatography (TLC) plates

-

Phosphorimager

Procedure:

-

Set up reaction mixtures containing the ADAR reaction buffer, a fixed concentration of radiolabeled dsRNA substrate (e.g., 10 nM), and varying concentrations of the this compound-modified RNA duplex inhibitor.

-

Initiate the reaction by adding a fixed concentration of ADAR1 (e.g., 50 nM).

-